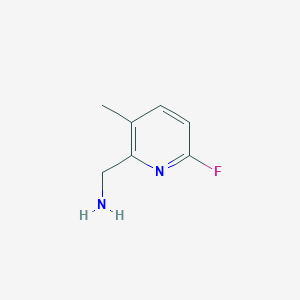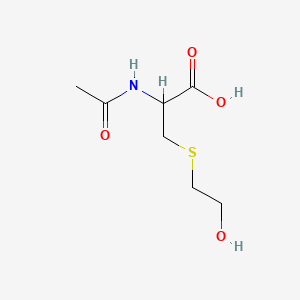
S-(b-hydroxyethyl)-N-acetylcysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine is a metabolite of acrylamide, a compound that is commonly found in various industrial processes and food products. This compound is formed in the body as a result of the detoxification process of acrylamide, which is known for its potential neurotoxic and carcinogenic effects .
准备方法
Synthetic Routes and Reaction Conditions: N-Acetyl-S-(2-hydroxyethyl)-L-cysteine can be synthesized through the reaction of acrylamide with glutathione, followed by enzymatic conversion. The reaction typically involves the initial conjugation of acrylamide with glutathione to form S-(2-hydroxyethyl)glutathione, which is then further metabolized to N-Acetyl-S-(2-hydroxyethyl)-L-cysteine .
Industrial Production Methods: Industrial production of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine involves the use of acrylamide as a starting material. The process includes the enzymatic or chemical conjugation of acrylamide with glutathione, followed by acetylation to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure optimal yield and purity .
化学反应分析
Types of Reactions: N-Acetyl-S-(2-hydroxyethyl)-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and detoxification in the body .
Common Reagents and Conditions: Common reagents used in the reactions of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, with controlled temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine include various metabolites that are excreted in the urine. These metabolites are often used as biomarkers for acrylamide exposure and detoxification .
科学研究应用
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a biomarker for acrylamide exposure and detoxification studies. In biology, it helps in understanding the metabolic pathways and mechanisms of acrylamide detoxification. In medicine, it is used to study the effects of acrylamide on human health and to develop potential therapeutic interventions. In industry, it is used to monitor and control acrylamide levels in food products and industrial processes .
作用机制
The mechanism of action of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine involves its role in the detoxification of acrylamide. The compound acts as a detoxification product formed through the conjugation of acrylamide with glutathione, followed by enzymatic conversion. This process helps in reducing the toxic effects of acrylamide by facilitating its excretion from the body. The molecular targets and pathways involved include glutathione S-transferase and various metabolic enzymes .
相似化合物的比较
Similar Compounds: Similar compounds to N-Acetyl-S-(2-hydroxyethyl)-L-cysteine include N-Acetyl-S-(2-carbamoyl-ethyl)cysteine and N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine. These compounds are also metabolites of acrylamide and are used as biomarkers for acrylamide exposure .
Uniqueness: N-Acetyl-S-(2-hydroxyethyl)-L-cysteine is unique in its specific role in the detoxification of acrylamide. While other similar compounds also serve as biomarkers, N-Acetyl-S-(2-hydroxyethyl)-L-cysteine is particularly significant due to its formation through the conjugation with glutathione and subsequent acetylation, which highlights its importance in the detoxification pathway .
属性
分子式 |
C7H13NO4S |
|---|---|
分子量 |
207.25 g/mol |
IUPAC 名称 |
2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C7H13NO4S/c1-5(10)8-6(7(11)12)4-13-3-2-9/h6,9H,2-4H2,1H3,(H,8,10)(H,11,12) |
InChI 键 |
NAYOYSKSFGMFOB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(CSCCO)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


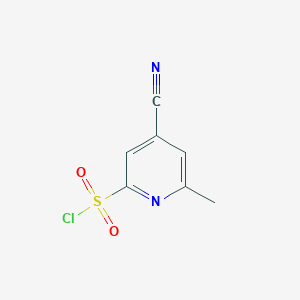

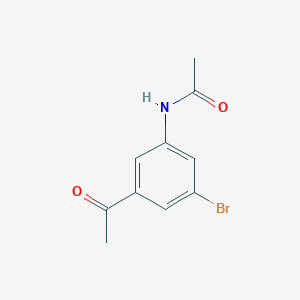
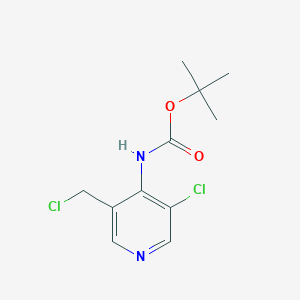

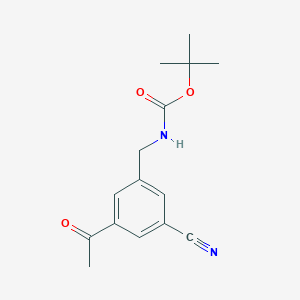
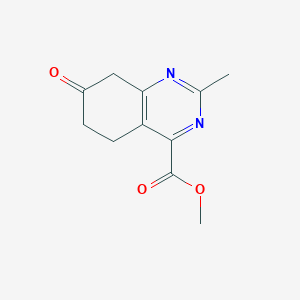
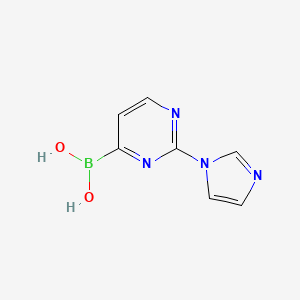
![(1R,5S,13S)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B14854612.png)
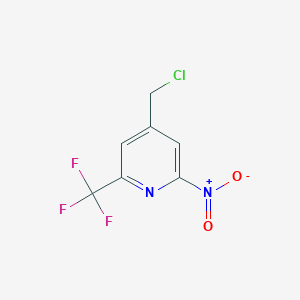
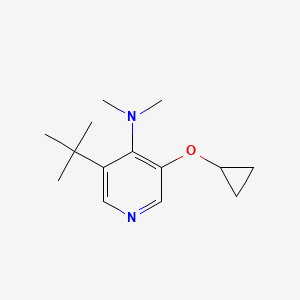
![2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14854627.png)
